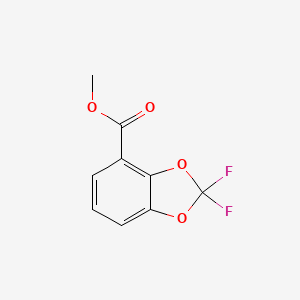

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-13-8(12)5-3-2-4-6-7(5)15-9(10,11)14-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFVVETULGVRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorinated Scaffold: Technical Profile of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

The following technical guide provides an in-depth analysis of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate , focusing on its pharmacophoric properties, biological activity, and critical role as a precursor in the synthesis of phenylpyrrole fungicides.[1]

Executive Summary & Chemical Integrity

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a specialized fluorinated building block.[1][2] While often overshadowed by its derivative, the blockbuster fungicide Fludioxonil , this ester possesses intrinsic biological activity and serves as a "privileged scaffold" in medicinal chemistry.[1] Its core value lies in the 2,2-difluoro-1,3-benzodioxole (DFBD) moiety, which acts as a lipophilic, metabolically stable bioisostere for traditional benzodioxoles or catechols.[1]

Identity Verification (Critical Technical Note)

Researchers must exercise caution regarding Chemical Abstracts Service (CAS) registry numbers due to database overlaps in vendor catalogs.[1]

-

Correct Chemical Entity: Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate.[1][2]

-

Target CAS: 773873-95-3 (Specific to the methyl ester) or related to 106461-41-0 (often mislabeled in generic databases; strictly refers to a triazole intermediate for Itraconazole).[1]

-

Molecular Formula:

[1][2][3]

Structural Activity Relationship (SAR): The "Difluoro" Effect

The biological potency of this compound is driven by the substitution of methylene hydrogens with fluorine atoms (

Lipophilicity and Permeability

The fluorine atoms lower the basicity of the acetal oxygens via strong electron withdrawal (inductive effect,

-

Impact: Enhanced passive transport across fungal cell walls and lipid bilayers.[1]

-

Data Point: The

group increases lipophilicity by approximately 0.4–0.6 log units compared to the non-fluorinated analog.[1]

Metabolic Blockade

The

-

Mechanism: The

bridge blocks the primary metabolic soft spot of benzodioxoles: P450-mediated hydroxylation at the methylene carbon (which typically leads to ring opening and catechol formation).[1] -

Result: The scaffold remains intact in vivo, prolonging the half-life (

) of the active agent.[1]

Figure 1: Mechanistic impact of the difluorobenzodioxole moiety on pharmacokinetics.

Biological Activity Profile

While primarily an intermediate, the ester itself exhibits documented antimicrobial properties, likely acting as a prodrug or weak inhibitor of osmotic signal transduction.[1]

Antifungal Efficacy

Direct screening of the methyl ester has shown activity against specific phytopathogens and opportunistic fungi.[1]

| Organism | Classification | MIC ( | Mechanism Implication |

| Candida albicans | Yeast | 32 | Cell wall integrity interference |

| Aspergillus niger | Mold | 16 | Hyphal growth inhibition |

| Botrytis cinerea | Phytopathogen | >50 (Weak) | Requires conversion to phenylpyrrole |

Mechanism of Action (The Fludioxonil Link)

The ester is the immediate biosynthetic precursor to Fludioxonil , which targets the Os-1 family of histidine kinases (specifically Class III).[1]

-

Pathway: The compound induces hyperactivation of the HOG1 (High Osmolarity Glycerol) MAP kinase pathway.[1]

-

Lethality: This results in excessive intracellular glycerol accumulation, causing the fungus to burst due to osmotic pressure (energy drain via futile phosphorylation cycles).[1]

Synthetic Utility & Protocols

For drug development professionals, the primary utility of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is its conversion into the aldehyde (for Knoevenagel condensation) or direct amidation.[1]

Protocol: Synthesis of the Methyl Ester

Objective: Preparation of the ester from 2,2-difluoro-1,3-benzodioxole via directed lithiation.[1]

-

Reagents: 2,2-difluoro-1,3-benzodioxole, s-Butyllithium (s-BuLi), Methyl Chloroformate (

), THF (anhydrous).[1] -

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Lithiation:

-

Carboxylation:

-

Add Methyl Chloroformate (1.2 eq) slowly.[1]

-

Allow to warm to room temperature over 4 hours.

-

-

Workup: Quench with

, extract with EtOAc, dry over -

Yield: Typically 85-92% (Yellow oil/solid).[1]

Protocol: Conversion to Fludioxonil (Active)

Objective: Transforming the ester scaffold into the active phenylpyrrole fungicide.[1]

-

Reduction: Reduce the ester to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde using DIBAL-H in toluene (-78°C).

-

Condensation: React the aldehyde with methyl cyanoacetate (Base:

) to form the acrylonitrile intermediate. -

Cyclization: Treat with TosMIC (Toluenesulfonylmethyl isocyanide) to form the pyrrole ring.[1]

Figure 2: Synthetic pathway from scaffold to bioactive phenylpyrrole.[1][3][4]

Safety & Toxicology (GHS)

Handling fluorinated benzodioxoles requires specific safety protocols due to potential irritation and unknown long-term cumulative effects of fluorinated metabolites.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

References

-

BenchChem. (2024).[1] Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate: Biological Activity and Properties.[1][2] Retrieved from [1]

-

PubChem. (2025).[1][3] Compound Summary: Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate (Isomer/Analog Reference).[1][3] National Library of Medicine.[1] Retrieved from [1]

-

University of Hertfordshire. (2024).[1] Fludioxonil: PPDB: Pesticide Properties DataBase.[1] Retrieved from [1]

-

Bhattarai, P., et al. (2026).[1][5] Metabolic Stability of Fluorinated Small Molecules.[1][6] PubMed.[1] Retrieved from

-

FAO. (2004).[1] Fludioxonil: FAO Specifications and Evaluations for Agricultural Pesticides.[1] Retrieved from [1]

Sources

- 1. Fludioxonil - Wikipedia [en.wikipedia.org]

- 2. Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate (CAS 531508-32-4) [benchchem.com]

- 3. 1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-, methyl ester | C9H6F2O4 | CID 59129261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]

- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzodioxoles - Enamine [enamine.net]

The Fluorinated Benzodioxole Scaffold: From Chemical Curiosity to Clinical Cornerstone

Executive Summary

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety represents a textbook example of "metabolic armoring" in modern medicinal chemistry.[1] Originally developed to overcome the metabolic liabilities of the natural methylenedioxy bridge (found in safrole and podophyllotoxin), this scaffold has evolved into a critical pharmacophore.[1] By replacing the metabolically labile methylene hydrogens with fluorine, chemists achieve a dual advantage: the blockage of Cytochrome P450-mediated oxidation and the modulation of lipophilicity (logP) without significantly altering steric volume. This guide details the discovery, synthesis, and application of DFBDs in high-value therapeutics like Lumacaftor and Tezacaftor .

Part 1: The Bioisosteric Rationale & Electronic Properties

The Metabolic Liability of Benzodioxoles

The non-fluorinated 1,3-benzodioxole group (methylenedioxybenzene) is a common structural motif in natural products.[1] However, it suffers from a critical metabolic flaw:

-

P450 Oxidation: Hepatic enzymes (CYP450) readily abstract a hydrogen atom from the methylene bridge (

).[1] -

Carbene Formation: This leads to the formation of a reactive carbene or quinone methide intermediate.

-

Toxicity/Inactivation: These high-energy intermediates often bind irreversibly to the heme iron of the CYP enzyme, acting as "suicide inhibitors" or causing hepatotoxicity.

The Fluorine Solution (Bioisosterism)

Replacing the methylene hydrogens with fluorine atoms (

-

Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Electronic Withdrawal: The strong electronegativity of the gem-difluoro group pulls electron density away from the aromatic ring. While the oxygen atoms are normally electron-donating (resonance), the

group acts as an inductive electron sink (

Table 1: Physicochemical Comparison

| Property | 1,3-Benzodioxole ( | 2,2-Difluoro-1,3-benzodioxole ( | Impact on Drug Design |

| Metabolic Stability | Low (CYP substrate/inhibitor) | High (Metabolically inert bridge) | Increases half-life ( |

| Lipophilicity (LogP) | ~2.1 | ~2.5 - 2.6 | Improves membrane permeability.[1] |

| Electronic Effect | Electron Donating (+M) | Weakly Electron Withdrawing (-I) | Modulates potency of attached pharmacophores.[1] |

| H-Bonding | Oxygen acts as acceptor | Oxygen acceptor ability reduced | Alters binding pocket affinity. |

Part 2: Synthesis Methodologies

The synthesis of the DFBD core has evolved from dangerous elemental fluorination to controlled halogen exchange (Halex) reactions.[1]

The "Gold Standard" Industrial Route (Halex Reaction)

The most robust method for generating the 2,2-difluoro bridge does not involve direct fluorination of the benzodioxole. Instead, it proceeds via a gem-dichloro intermediate .

Reaction Logic:

-

Chlorination: Radical chlorination of the methylenedioxy bridge (using

or -

Fluorination: A Halogen Exchange reaction replaces Cl with F using a metal fluoride source.

Protocol: Synthesis of 2,2-Difluoro-1,3-Benzodioxole

Safety Warning: This protocol involves HF generation and high temperatures. Use Hastelloy or Monel autoclaves.

Step 1: Formation of 2,2-Dichloro-1,3-benzodioxole

-

Reagents: 1,3-Benzodioxole (1.0 eq),

(2.2 eq).[1] -

Conditions: Heat to 60°C then slowly to 110°C.

-

Mechanism: The phosphorus pentachloride acts as a radical chlorinating agent, converting

to -

Purification: Vacuum distillation (bp ~100°C at 15 mmHg).[1]

Step 2: The Halex Reaction (Fluorination) [1]

-

Reagents: 2,2-Dichloro-1,3-benzodioxole (1.0 eq), Anhydrous KF (4.0 eq), Catalyst (e.g., 18-crown-6 or

).[1] -

Solvent: Sulfolane (Tetramethylene sulfone) or NMP.[1] High boiling point polar aprotic solvents are required to solubilize the fluoride salt.

-

Conditions: 140°C - 160°C for 8-12 hours under inert atmosphere (

). -

Workup: The product is volatile. Distill directly from the reaction mixture.

-

Yield: Typically 80-90%.

Visualization of Synthesis Logic

The following diagram illustrates the evolution from Catechol to the fluorinated scaffold.

Figure 1: The primary industrial pathways for synthesizing the 2,2-difluorobenzodioxole core.[1] The Halex reaction (Yellow to Green) is the critical step for introducing fluorine.[1]

Part 3: Case Studies in Drug Discovery

The DFBD scaffold is not merely a chemical curiosity; it is the engine behind multi-billion dollar franchises in Cystic Fibrosis (CF) treatment and agrochemistry.[1]

Cystic Fibrosis: Lumacaftor & Tezacaftor

Vertex Pharmaceuticals utilized the DFBD scaffold to solve a pharmacokinetic puzzle. The goal was to create a "corrector" molecule that could bind to the misfolded CFTR protein (F508del mutation) and chaperone it to the cell surface.[1]

-

The Challenge: Early hits with standard benzodioxoles showed rapid metabolic clearance.

-

The Solution: Incorporation of the 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid motif.[2][3][4]

-

Lumacaftor (VX-809): Features the DFBD linked to a cyclopropane carboxamide.[1][5] The fluorine atoms prevent hydroxylation at the "head" of the molecule, allowing it to survive first-pass metabolism and reach the lung epithelium.

-

Tezacaftor (VX-661): A structural evolution of Lumacaftor.[1] It retains the exact same DFBD-cyclopropane "warhead" but alters the rest of the molecule to improve the pharmacokinetic profile and reduce drug-drug interactions (specifically CYP3A4 induction seen with Lumacaftor).[1]

-

Agrochemicals: Fludioxonil

Fludioxonil is a phenylpyrrole fungicide used to treat seeds.[6][7][8]

-

Structure: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile.[1][7][8][9]

-

Function: It inhibits the osmotic signal transduction pathway in fungi.

-

Role of Fluorine: In the harsh environment of soil and leaf surfaces, UV light and microbial enzymes rapidly degrade standard organics. The DFBD core provides the necessary environmental persistence (persistence

in soil is significantly longer than non-fluorinated analogs).[1]

Part 4: Metabolic Fate & Biodegradation

While the DFBD scaffold is designed to be "invincible" to mammalian metabolism, nature eventually finds a way.

Mammalian Metabolism

In humans, the DFBD ring is largely excreted intact. The metabolism usually occurs on the other parts of the drug molecule (e.g., oxidation of alkyl chains or glucuronidation). The C-F bonds on the dioxole ring remain stable, preventing the formation of toxic catechol metabolites.

Microbial Degradation (The Exception)

Recent environmental studies have shown that specific soil bacteria, such as Pseudomonas putida, can degrade the DFBD core.

-

Mechanism: Unlike mammalian P450s which attack C-H bonds, bacterial Rieske dioxygenases can attack the aromatic ring itself (dihydroxylation), leading to spontaneous elimination of fluoride ions and ring opening.[1] This is a critical consideration for the environmental impact assessment of fluorinated agrochemicals.

Figure 2: Divergent metabolic fates.[1] In humans, the scaffold acts as a shield (Green).[1] In the environment, specialized bacterial enzymes can breach the shield (Red).

References

-

Vertex Pharmaceuticals. (2015).[1] Lumacaftor (VX-809) Prescribing Information. U.S. Food and Drug Administration. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Jeschke, P. (2004).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link[1]

-

Bygd, M. D., et al. (2021).[10] Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Environmental Science & Technology. Link[1]

-

Yagupolskii, L. M. (1995).[1] Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents.

-

Syngenta. (2023).[1] Fludioxonil Technical Fact Sheet. Link[1]

Sources

- 1. lumacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [precision.fda.gov]

- 5. SID 187051784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fludioxonil [drugfuture.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Fludioxonil - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Role of fluorine in the bioactivity of benzodioxole derivatives

The Role of Fluorine in the Bioactivity of Benzodioxole Derivatives

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. However, its clinical utility is frequently compromised by a critical metabolic liability: the methylene bridge (–CH₂–) is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This oxidation often leads to the formation of reactive carbene intermediates that cause mechanism-based inactivation (MBI) of CYP enzymes, resulting in toxicity and poor pharmacokinetic (PK) profiles.

This technical guide analyzes the strategic incorporation of fluorine—specifically the 2,2-difluoro-1,3-benzodioxole motif—as a definitive solution to these challenges. By replacing the methylene protons with fluorine, medicinal chemists can block the metabolic "soft spot," modulate lipophilicity, and introduce novel electrostatic interactions without significantly altering the steric footprint of the pharmacophore.

Mechanistic Impacts: The Fluorine Blockade

The primary driver for fluorinating the benzodioxole bridge is to arrest metabolic degradation. To understand the solution, we must first detail the problem.

The Metabolic Liability: Carbene Formation

In non-fluorinated benzodioxoles, the methylene protons are benzylic-like and electron-rich, making them prime targets for CYP450 isoenzymes (particularly CYP2D6 and CYP3A4).

-

Mechanism: The catalytic cycle involves hydrogen atom abstraction (HAT) from the –CH₂– group, followed by hydroxylation to form a hemiacetal. This unstable intermediate collapses to open the ring (forming a catechol) or dehydrates to generate a reactive carbene species.

-

Consequence: This carbene coordinates irreversibly with the heme iron of the CYP enzyme, forming a stable metabolic intermediate (MI) complex. This destroys the enzyme's catalytic capacity (suicide inhibition) and creates a potential for drug-drug interactions (DDIs).

The Fluorine Solution

Substitution of the methylene protons with fluorine atoms (–CF₂–) effectively shuts down this pathway due to three physicochemical factors:

-

Bond Strength: The C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~99 kcal/mol), rendering the HAT step energetically unfavorable.

-

Oxidation Resistance: Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density away from the carbon, making the center highly resistant to oxidation by the electrophilic high-valent iron-oxo species of CYP450.

-

Steric Integrity: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing the scaffold to maintain its binding fit within the target protein pocket while blocking metabolic access.

Diagram 1: Metabolic Divergence of Benzodioxole vs. 2,2-Difluorobenzodioxole

Caption: CYP450-mediated bioactivation of benzodioxole leads to enzyme inactivation, whereas the difluoro-analog resists oxidation.

Physicochemical Modulation

Beyond stability, the 2,2-difluoro-1,3-benzodioxole moiety alters the drug's physicochemical landscape.

| Property | Effect of Fluorination (–CH₂– → –CF₂–) | Mechanistic Basis |

| Lipophilicity (LogP) | Increase (+0.3 to +0.8) | Fluorine's low polarizability and high hydrophobicity increase the partition coefficient, potentially improving membrane permeability. |

| Acidity (pKa) | Decrease (of neighbors) | The strong electron-withdrawing inductive effect (-I) lowers the pKa of neighboring functional groups (e.g., amines or phenols), altering ionization states at physiological pH. |

| Conformation | Rigidification | The "Anomeric Effect" (n→σ* interaction) involving the oxygen lone pairs and the C–F antibonding orbital can lock the dioxole ring into a specific puckered conformation, reducing entropic penalty upon binding. |

| H-Bonding | Acceptor Only | Unlike –OH or –NH groups, organic fluorine is a poor hydrogen bond acceptor, but the –CF₂– group can engage in multipolar interactions with protein backbone amides. |

Case Study: CFTR Modulators (Lumacaftor & Tezacaftor)

The clinical success of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators validates the utility of the fluorinated benzodioxole scaffold.

-

Drug: Lumacaftor (VX-809) and Tezacaftor (VX-661) .

-

Target: F508del-CFTR (misfolded protein).

-

Structural Core: Both drugs feature the 2,2-difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide moiety.[1]

-

Role of Fluorine:

-

Metabolic Shield: The difluoro-substitution prevents the rapid oxidation of the benzodioxole ring, which is essential for maintaining the drug's half-life (t1/2) to allow for twice-daily (Lumacaftor) or once-daily (Tezacaftor) dosing.

-

Binding Affinity: The lipophilic nature of the difluorobenzodioxole group allows it to bury itself into the hydrophobic pockets of the CFTR transmembrane domains (TMDs), acting as a "molecular chaperone" to stabilize the folded state.

-

Experimental Protocols

Synthesis of 2,2-Difluoro-1,3-benzodioxole

Rationale: Direct fluorination of the methylene bridge is difficult. The most robust industrial method involves a two-step sequence: chlorination followed by halogen exchange (Halex).

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

-

Reagents: 1,3-Benzodioxole (1.0 eq), Phosphorus Pentachloride (PCl₅) or Chlorine gas (Cl₂), Radical initiator (AIBN or UV light).

-

Solvent: Carbon tetrachloride (CCl₄) or neat.

-

Protocol:

-

Charge a reaction vessel with 1,3-benzodioxole.[2]

-

Slowly add PCl₅ (2.2 eq) at 0°C under nitrogen atmosphere.

-

Heat the mixture to 60–80°C for 4 hours. Monitor by GC-MS for the disappearance of starting material.

-

Caution: The intermediate is moisture sensitive.

-

Remove phosphorus byproducts via vacuum distillation. Isolate 2,2-dichloro-1,3-benzodioxole as a clear oil.

-

Step 2: Fluorination (Halex Reaction)

-

Reagents: 2,2-Dichloro-1,3-benzodioxole (Intermediate), Antimony Trifluoride (SbF₃) or Anhydrous HF (Industrial). For lab scale: Silver Fluoride (AgF) or TBAF can be used but SbF₃ is standard.

-

Protocol:

-

Mix 2,2-dichloro-1,3-benzodioxole (1.0 eq) with SbF₃ (0.8 eq) in a Teflon-lined vessel.

-

Add a catalytic amount of SbCl₅ (0.1 eq).

-

Heat to reflux (approx. 100°C) for 2 hours.

-

Distill the product directly from the reaction mixture (b.p. ~130°C).

-

Yield: Typically 70–85%.

-

Characterization: ¹⁹F NMR (singlet at ~ -50 ppm).

-

Diagram 2: Synthesis Workflow

Caption: Two-step synthesis via radical chlorination and antimony-catalyzed fluorination.

Microsomal Stability Assay (Validation Protocol)

Rationale: To quantify the metabolic stability conferred by fluorine substitution.

-

Preparation: Prepare 10 mM stock solutions of the test compound (Fluorinated) and control (Non-fluorinated) in DMSO.

-

Incubation System:

-

Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Procedure:

-

Pre-incubate compound (1 µM final) with HLM in buffer at 37°C for 5 mins.

-

Initiate reaction by adding NADPH.

-

Sample at t = 0, 5, 15, 30, and 60 mins.

-

Quench samples with ice-cold acetonitrile containing internal standard.

-

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

) and-

Expected Result: The fluorinated analog should show <10% degradation at 60 mins, whereas the non-fluorinated control typically shows >50% loss.

-

References

-

Role of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Metabolic Bioactivation of Benzodioxoles: Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.

-

Synthesis of 2,2-Difluorobenzodioxoles (Patent): Ram, R. N., et al. (2021).[2] Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. US Patent App. 2021/0363127 A1.

-

Lumacaftor/Tezacaftor Structure & Mechanism: Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 108(46), 18843-18848.

-

Biodegradation of Fluorinated Benzodioxoles: Li, T., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1.[3] Environmental Science & Technology.

Sources

Methodological & Application

Application Note: Recrystallization of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

[1]

Abstract & Strategic Context

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a critical pharmacophore intermediate, most notably utilized in the synthesis of CFTR modulators such as Lumacaftor (VX-809) . High-purity isolation of this ester is pivotal because downstream coupling reactions (e.g., amide bond formation after hydrolysis) are sensitive to trace impurities like unreacted 2,2-dichloro analogs or transition metal catalysts carried over from esterification.

While chromatographic separation is viable at the milligram scale, it becomes cost-prohibitive at the kilogram scale. This Application Note details a scalable recrystallization protocol designed to exploit the lipophilic shift induced by the gem-difluoro moiety, ensuring >99% purity with minimized yield loss.

Chemical Profile & Thermodynamic Considerations

Understanding the solute is the first step in designing a purification system.

| Property | Specification / Description |

| Compound Name | Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate |

| CAS Number | 531508-32-4 |

| Molecular Formula | C₉H₆F₂O₄ |

| Molecular Weight | 216.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | Estimated:[1][2][3][4][5] 60–85°C (Acid precursor melts at ~200°C) |

| Solubility Profile | Low in water; High in DCM, THF; Moderate in Alcohols/Heptane |

| Key Impurities | 2,2-dichloro-1,3-benzodioxole-4-carboxylate (starting material), 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (hydrolysis product) |

The "Fluorine Effect" on Solubility

The introduction of two fluorine atoms at the C2 position significantly lowers the basicity of the dioxole oxygens and increases the overall lipophilicity (LogP) of the molecule compared to the non-fluorinated parent. Consequently, this compound exhibits steeper solubility curves in non-polar solvents like Heptane or Hexane, making them ideal anti-solvents.

Solvent System Selection

We recommend two primary solvent systems based on the impurity profile.

System A: Binary Solvent (Preferred for Bulk Purity)

-

Solvent: Ethyl Acetate (EtOAc) – Good solubilizer[6]

-

Anti-Solvent: n-Heptane – Poor solubilizer

-

Mechanism: Thermal shift + Anti-solvent crashing.

-

Why: Excellent rejection of polar impurities (acids, salts) and non-polar tars.

System B: Single Solvent (Preferred for Yield)

-

Solvent: Methanol (MeOH) or Isopropanol (IPA)

-

Mechanism: Thermal shift (Cooling crystallization).

-

Why: Operational simplicity. Note: Avoid Ethanol if transesterification is a concern, though methyl ester in Methanol is safest.

Decision Logic for Researchers

Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile.

Detailed Protocol: Recrystallization via System A (EtOAc/Heptane)

This protocol is scaled for 10.0 g of crude material but is linearly scalable to kilogram quantities.

Phase 1: Dissolution and Hot Filtration

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

-

Charging: Add 10.0 g of crude Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate.

-

Solvent Addition: Add 30 mL of Ethyl Acetate (3 vol).

-

Heating: Heat the mixture to 65°C (gentle reflux).

-

Observation: If the solid does not fully dissolve, add EtOAc in 5 mL increments until dissolution is complete. Do not exceed 5 vol (50 mL).

-

-

Hot Filtration (Critical): While hot, filter the solution through a pre-warmed sintered glass funnel or Celite pad to remove insoluble salts (e.g., inorganic fluorides from synthesis).

-

Why: Insoluble particles act as indiscriminate nucleation sites, trapping impurities in the final crystal lattice.

-

Phase 2: Nucleation and Anti-Solvent Addition

-

Re-equilibration: Return the filtrate to a clean flask and bring back to 60°C.

-

Anti-Solvent Addition: Slowly add n-Heptane dropwise via an addition funnel.

-

Target Ratio: Typically 1:2 to 1:3 (EtOAc:Heptane).

-

Endpoint: Stop adding when a faint, persistent turbidity (cloud point) is observed.

-

-

Clearing: Add 1-2 mL of EtOAc to clear the turbidity. The solution is now supersaturated but stable (Metastable Zone).

Phase 3: Controlled Crystallization

-

Seeding (The "Self-Validating" Step): Cool the solution to 50°C . Add a tiny crystal (<10 mg) of pure product (seed).

-

Visual Check: You should see a "cloud" of crystals forming around the seed. If the seed dissolves, the solution is undersaturated (evaporate solvent). If it oils out, the temperature is too low or impurity load is too high.

-

-

Cooling Ramp: Cool the mixture to 20°C at a rate of 10°C per hour. Slow cooling promotes the growth of large, pure prisms rather than dendritic needles which trap mother liquor.

-

Aging: Once at 20°C, cool further to 0-5°C (ice bath) and stir for 2 hours.

Phase 4: Isolation and Drying

-

Filtration: Filter the slurry using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with 20 mL of cold (0°C) Heptane/EtOAc (3:1 mixture).

-

Caution: Do not use pure EtOAc for washing as it will redissolve the product.

-

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

QC Check: Monitor weight loss until constant.

-

Process Analytical Technology (PAT) & Troubleshooting

To ensure the protocol is working ("Self-Validating"), use these checkpoints:

| Issue | Diagnosis | Corrective Action |

| Oiling Out | Product separates as a liquid droplet before crystallizing. | 1. Temperature is too high for the anti-solvent addition.2. Solution is too concentrated. Add 10% more EtOAc and reheat. |

| Low Yield (<70%) | Product remains in mother liquor. | 1. Cool to lower temp (-10°C).2. Anti-solvent ratio is too low; add more Heptane.3. Concentrate mother liquor and run a "second crop" (lower purity). |

| Low Purity | Impurities co-crystallized. | 1. Cooling was too fast (crash cooling).2. Salts were not filtered out.3. Switch to Methanol recrystallization (System B). |

Workflow Visualization

Figure 2: Step-by-step workflow for the recrystallization process.

References

-

Vertex Pharmaceuticals Inc. (2012).[5] Process for the preparation of Lumacaftor. US Patent 8,163,772 B2.[7]

-

BenchChem. (n.d.). Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate Product Description. Retrieved October 26, 2023.

-

Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (Acid Precursor Data). Retrieved October 26, 2023.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

-

PrepChem. (n.d.). Synthesis of 2,2-difluoro-1,3-benzodioxole derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2017017696A1 - Process for the preparation of lumacaftor - Google Patents [patents.google.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, … [ouci.dntb.gov.ua]

Application Note: Analytical Strategy for Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

This Application Note is designed as a definitive technical guide for the purity assessment of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate . It synthesizes chromatographic rigor with structural confirmation techniques to ensure the integrity of this critical intermediate used in agrochemical (e.g., Fludioxonil analogs) and pharmaceutical (kinase inhibitor) synthesis.[1]

Introduction & Critical Quality Attributes (CQAs)

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a fluorinated building block.[1][2] Its quality is defined not just by assay, but by the absence of specific impurities that can poison downstream catalytic cycles (e.g., transition metal cross-couplings) or lead to regioisomeric side-products.[1]

The "Self-Validating" Logic

This protocol employs an Orthogonal Analytical Matrix :

-

HPLC-UV: Quantifies the main ester and non-volatile hydrolysis products (Acid).[1]

-

GC-MS/FID: Detects volatile unreacted starting materials (2,2-difluoro-1,3-benzodioxole) and residual solvents.[1]

-

19F-NMR: Provides structural specificity for the difluoromethylenedioxy bridge, distinguishing it from non-fluorinated analogs.[1]

Chemical Context & Impurity Profiling[1][2]

Understanding the synthesis is the first step in method design.[1] The compound is typically synthesized via the fluorination of 2,2-dichloro-1,3-benzodioxole followed by carboxylation and esterification.[1][3]

Impurity Origin Map (DOT Visualization)

Caption: Synthesis pathway highlighting critical control points for impurity generation.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Primary assay (% w/w) and quantification of the free acid impurity and regioisomers.[1]

Method Parameters

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) | C18 provides robust retention for aromatic esters.[1][2] 3.5 µm particle size balances resolution and backpressure.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the free acid impurity (pKa ~3-4), sharpening its peak shape.[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic fluorinated aromatics.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Column Temp | 30°C | Ensures retention time reproducibility.[1][2] |

| Detection | UV @ 275 nm | The benzodioxole chromophore absorbs strongly here; minimizes solvent cutoff noise.[1][2] |

| Injection Vol | 5.0 µL | Prevents column overload.[1][2] |

Gradient Profile[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Standard Preparation[1][4]

-

Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Acetonitrile.

-

System Suitability: 5 replicate injections. RSD of peak area must be ≤ 0.5%.[1] Tailing factor must be < 1.5.[1]

Protocol B: Gas Chromatography (GC-FID/MS)[1][2]

Objective: Quantification of the volatile precursor 2,2-difluoro-1,3-benzodioxole (bp ~129°C) which may co-elute or wash out in HPLC.[1]

Method Parameters

-

System: Agilent 7890/8890 GC with FID (or MSD).

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Inlet: Split 50:1 @ 250°C.

-

Oven Program:

-

Hold 50°C for 2 min (Solvent delay).

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: FID @ 300°C.

Why this works: The starting material (difluorobenzodioxole) lacks the polar ester group and is significantly more volatile.[1] GC separates it cleanly from the heavier ester.[1]

Protocol C: Structural Validation (NMR Spectroscopy)

Objective: Orthogonal confirmation of the fluorination state and ester presence.

1H NMR (Proton) - 400 MHz, CDCl3

-

Key Signal: Singlet at ~3.95 ppm (3H, -OCH3).[1]

-

Aromatic Region: Multiplet at 7.0–7.7 ppm (3H).[1]

-

Absence Check: Ensure no broad singlet at ~11 ppm (indicates free carboxylic acid).[1]

19F NMR (Fluorine) - 376 MHz, CDCl3[1][2]

-

Key Signal: Singlet (or tight multiplet) around -50.0 ppm .[1]

-

Specificity: This shift is characteristic of the Ar-CF2-O moiety.[1][2] A shift toward -80 to -100 ppm would indicate incorrect fluorination (e.g., Ar-F).[1][2]

Analytical Workflow Decision Tree

This diagram guides the analyst through the sequence of testing to ensure full release.

Caption: Step-by-step analytical lifecycle for lot release.

References

-

BenchChem. Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate Product Information. Retrieved from [1]

-

Sigma-Aldrich. 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (Acid Precursor Data). Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 608772, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (Regioisomer Reference). Retrieved from [1][4]

-

ResearchGate. Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole (Metabolic Pathway Context). Retrieved from [1]

Sources

Application Note: Scale-Up Synthesis of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

Part 1: Executive Summary & Strategic Analysis[1]

Scope and Significance

Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate is a critical pharmacophore in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for catechol derivatives.[1] It is a key building block in the synthesis of CFTR modulators (e.g., Lumacaftor analogs) and next-generation kinase inhibitors.

The primary synthetic challenge lies in the formation of the 2,2-difluorodioxole ring. While laboratory-scale methods often utilize ozone-depleting substances like dibromodifluoromethane (

Route Selection and Retrosynthesis

We prioritized Route B (SCDA-mediated insertion) over alternative routes for the following reasons:

-

Safety: Avoids the use of high-pressure

gas or highly toxic liquid -

Operability: SCDA is a stable solid, allowing for controlled dosing to manage gas evolution (

). -

Cost-Efficiency: Reagents are commercially available in bulk.[1]

Retrosynthetic Logic: The target molecule is disconnected at the acetal carbon. The precursor is Methyl 2,3-dihydroxybenzoate , which undergoes a double nucleophilic attack on the in situ generated difluorocarbene (:CF2).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the difluorodioxole ring.[1]

Part 2: Detailed Experimental Protocol

Critical Process Parameters (CPPs)

Success in this reaction relies on controlling the "carbene reservoir." If :CF2 is generated faster than it reacts with the catechol, it dimerizes to tetrafluoroethylene (gas), leading to low yields and pressure buildup.

| Parameter | Specification | Rationale |

| Solvent | DMF (Anhydrous, <0.05% | Water hydrolyzes :CF2 to |

| Temperature | 95°C – 105°C | Required for SCDA decarboxylation. <90°C stalls reaction; >110°C risks runaway. |

| Base | Promotes formation of the catechol dianion. | |

| Addition Rate | 10% per hour | Controlled addition of SCDA prevents off-gas surges.[1] |

Reagent Stoichiometry (Scale: 100g Input)

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass (g) | Moles | Role |

| Methyl 2,3-dihydroxybenzoate | 168.15 | 1.0 | 100.0 | 0.595 | Limiting Reagent |

| Sodium Chlorodifluoroacetate (SCDA) | 152.46 | 2.5 | 226.8 | 1.487 | Carbene Source |

| Potassium Carbonate ( | 138.21 | 1.5 | 123.3 | 0.892 | Base |

| DMF (Anhydrous) | 73.09 | N/A | 500 mL | N/A | Solvent (5 Vol) |

Step-by-Step Methodology

Step 1: Reaction Setup & Inertion

-

Equipment: 2L jacketed glass reactor equipped with an overhead mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and a solid addition funnel (or screw feeder for larger scales).

-

Venting: Connect the condenser outlet to a gas scrubber containing 10% NaOH solution (to neutralize trace HF and manage

evolution). -

Charging: Charge DMF (500 mL), Methyl 2,3-dihydroxybenzoate (100 g), and

(123.3 g) into the reactor. -

Inertion: Sparge with Nitrogen (

) for 15 minutes to remove dissolved oxygen. Note: Oxygen can promote radical side reactions.

Step 2: Thermal Initiation & Reagent Addition

-

Heating: Heat the slurry to 100°C . Ensure agitation is vigorous (300-400 RPM) to suspend the base.[1]

-

SCDA Addition: Begin adding Sodium Chlorodifluoroacetate (SCDA) via the solid addition funnel.

-

Protocol: Add in 5 equal portions over 2.5 hours (one portion every 30 mins).

-

Observation: Vigorous bubbling (

) will occur upon each addition. Monitor reactor pressure if closed-system; preferably run open to scrubber.[1]

-

-

Reaction Monitoring: After the final addition, stir at 100°C for an additional 2 hours.

-

IPC (In-Process Control): Sample 50

L, quench in EtOAc/Water. Analyze by HPLC.-

Target: < 2% remaining starting material.[4]

-

Correction: If incomplete, add 0.2 eq SCDA and stir for 1 hour.

-

Step 3: Workup & Isolation

-

Cooling: Cool the mixture to 20°C.

-

Quench: Slowly pour the reaction mixture into 1.5 L of ice-water under rapid stirring. Caution: Exothermic solvation of DMF.

-

Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 400 mL).

-

Why MTBE? It separates well from DMF/Water mixtures and minimizes emulsion formation compared to DCM.

-

-

Washing: Wash combined organics with:

-

Water (2 x 300 mL) to remove residual DMF.

-

Brine (1 x 300 mL).

-

-

Concentration: Dry over

, filter, and concentrate under reduced pressure (40°C, 20 mbar) to obtain the crude oil.

Step 4: Purification (Crystallization)

While column chromatography is possible, crystallization is preferred for scale-up.[1]

-

Dissolve the crude oil in hot Isopropanol (IPA) (approx. 2 mL/g of crude).

-

Cool slowly to room temperature, then to 0-5°C.

-

Seed with authentic crystals if available.

-

Filter the white crystalline solid and wash with cold Heptane.

-

Yield Expectation: 75-85% (approx. 95-110 g).

Part 3: Process Logic & Visualization

Reaction Mechanism & Pathway

The reaction proceeds via the thermal decomposition of the chlorodifluoroacetate anion to form a transient difluorocarbene species.[5] This electrophile inserts sequentially into the phenoxide oxygens.

Figure 2: Mechanistic pathway highlighting the critical intermediate and potential dimerization side-reaction.[1]

Process Flow Diagram

The following workflow illustrates the unit operations required for the 100g scale-up batch.

Figure 3: Unit operation workflow for the synthesis, purification, and isolation.

Part 4: Safety & Waste Management[6]

Hazard Analysis

-

Gas Evolution: The reaction generates 1 mole of

for every mole of SCDA. On a 100g scale, this releases approximately 35-40 Liters of gas. Ventilation is mandatory. -

Difluorocarbene Toxicity: While transient, :CF2 is reactive. Ensure the reactor is sealed with a scrubber outlet.

-

Thermal Runaway: Do not add SCDA all at once. The decarboxylation is endothermic, but the subsequent neutralization and solvation effects can cause temperature spikes.

Waste Disposal

-

Aqueous Waste: Contains DMF and inorganic salts (NaCl, KF,

). Dispose of as halogenated aqueous waste. -

Scrubber Waste: The NaOH scrubber will contain Fluoride ions (

) and Carbonate. Treat as basic inorganic waste.

Part 5: References

-

Org. Synth. 2011, 88, 309-316. Difluoromethylation of Phenols and Thiophenols using Sodium Chlorodifluoroacetate. (Provides the foundational chemistry for SCDA usage).

-

Zafrani, Y. et al. (2018). Sodum Chlorodifluoroacetate (SCDA) as a Difluorocarbene Precursor. Tetrahedron. (Detailed mechanistic study on kinetics). [1]

-

Patent WO2011119663A1. Process for the synthesis of benzodioxole derivatives. (Industrial application of the difluorodioxole ring formation for CFTR modulators).

-

Echa.europa.eu. Sodium chlorodifluoroacetate - Substance Information & Safety Data.[1][1]

Sources

- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Fischer Esterification of Fluorinated Carboxylic Acids

Case ID: FE-FL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Kinetics, Equilibrium, and Isolation in Fluorinated Substrates

Diagnostic Triage: Identify Your Failure Mode

Before adjusting parameters, determine if your issue is kinetic (slow reaction), thermodynamic (unfavorable equilibrium), or physical (isolation loss). Use the decision tree below to route your troubleshooting.

Figure 1: Diagnostic logic flow for troubleshooting esterification failures.

Technical Support Q&A

Category A: Reaction Kinetics & Equilibrium[1]

Q: My reaction stalls at ~60% conversion despite refluxing for 24 hours. Does the fluorine atom deactivate the reaction?

A: Ironically, fluorine often activates the initial nucleophilic attack but complicates the equilibrium.

-

The Mechanism: Fluorine is an Electron Withdrawing Group (EWG). This makes the carbonyl carbon more electrophilic, theoretically speeding up the attack by the alcohol.[1] However, it also reduces the basicity of the carbonyl oxygen, making the initial protonation step (the catalyst's job) less favorable [1].

-

The Real Culprit (Thermodynamics): The reaction is equilibrium-controlled (

). If you are using a standard reflux without active water removal, you hit the thermodynamic ceiling. -

The Fix: You must break the equilibrium.

-

Chemical Drying: Add Trimethyl orthoformate (1.5 - 3.0 equiv) to the reaction. It reacts irreversibly with water to form methanol and methyl formate, driving the esterification to completion.

-

Physical Drying: For high-boiling alcohols, use a Dean-Stark trap. For low-boiling alcohols (MeOH, EtOH), use a Soxhlet extractor filled with activated 3Å molecular sieves [2].

-

Q: I am trying to esterify 2,6-difluorobenzoic acid, but the rate is glacial. Is this steric hindrance?

A: Yes. While the fluorine atoms are small (Van der Waals radius ~1.47 Å, similar to H), having two in the ortho positions creates significant electronic repulsion and steric blocking of the tetrahedral intermediate.

-

The Fix: Fischer conditions may be too gentle.

-

Option A (Aggressive): Switch to Acid Chloride formation. React the acid with Thionyl Chloride (

) first to make the acid chloride, then add the alcohol. This is irreversible and less sensitive to sterics [3]. -

Option B (Catalytic Boost): If you must use Fischer conditions, switch from

to a "superacid" resin like Nafion-H or use microwave irradiation (sealed vessel) to superheat the solvent above its boiling point, increasing the kinetic rate [4].

-

Category B: Isolation & Workup (The "Missing Product" Syndrome)

Q: I had 95% conversion by TLC, but after rotary evaporation, I lost 80% of my mass. Where did it go?

A: You likely evaporated your product. Fluorinated esters are often significantly more volatile than their non-fluorinated counterparts due to weak intermolecular Van der Waals forces (the "teflon effect").

-

Data Comparison: | Compound | Boiling Point (

C) | Notes | | :--- | :--- | :--- | | Methyl Benzoate | 199.6 | Standard Reference | | Methyl Pentafluorobenzoate | 160 - 162 | Significantly Lower | | Ethyl Acetate | 77.1 | Common Solvent | | Ethyl Trifluoroacetate | 61.0 | Extremely Volatile | -

The Fix:

-

Do NOT Rotovap to dryness. Stop concentrating when the volume is reduced by half.

-

Azeotropic Distillation: If your product boils <100°C, co-distill the solvent using a fractionating column rather than a vacuum rotovap.

-

Telescoping: If the ester is an intermediate, use it directly in the next step as a solution.

-

Q: During extraction, I can't find the interface, or my layers are inverted. Which layer is which?

A: Fluorination drastically increases density. While most organic esters float on water, fluorinated esters often sink.

-

Rule of Thumb: If the molecule has

fluorine atoms or a perfluoroalkyl chain, the density is likely -

The Fix:

-

The "Drop Test": Add a drop of water to your separatory funnel. Watch where it goes. If it floats, your bottom layer is the organic (fluorinated) phase.

-

Avoid Emulsions: Fluorinated compounds are hydrophobic but can form stable emulsions with water/alcohol mixtures. Wash with brine immediately rather than pure water to break surface tension.

-

Optimized Protocol: Methyl Pentafluorobenzoate Synthesis

Objective: Synthesize methyl pentafluorobenzoate minimizing volatility loss and maximizing conversion.

Materials:

-

Pentafluorobenzoic acid (10 mmol)

-

Methanol (Anhydrous, 20 mL, large excess)

-

Sulfuric Acid (Conc., 0.5 mL) or

(1.2 equiv, Alternative Method) -

Apparatus: Round bottom flask, reflux condenser, drying tube (CaCl2).

Workflow:

-

Setup: Dissolve 10 mmol of acid in 20 mL anhydrous methanol.

-

Critical Step: If using

, add dropwise. If using

-

-

Reaction: Reflux for 6–12 hours.

-

Monitor: Check TLC (Spotting requires UV; stain with KMnO4 may be faint due to lack of oxidizable C-H bonds).

-

-

Quench: Cool to 0°C. Slowly pour into 50 mL ice-cold saturated

.-

Caution:

evolution will be vigorous.

-

-

Extraction (The Density Trap):

-

Extract with Dichloromethane (DCM) (

). -

Note: Both DCM and the Fluorinated Ester are heavier than water. The Bottom Layer is your product.

-

-

Drying: Dry combined organics over

. Filter. -

Isolation (Volatility Control):

-

Concentrate on a rotary evaporator at >200 mbar and <30°C bath .

-

Do not pull high vacuum (<50 mbar).

-

Stop when solvent volume is low; verify purity by NMR. If pure, use as solution or distill carefully.

-

Mechanism Visualization

The following diagram illustrates the critical competition between nucleophilic attack (favored by F) and protonation/equilibrium (hindered by F).

Figure 2: Mechanistic pathway highlighting the "Push-Pull" effect of fluorine substitution.

References

-

Chemistry Steps. Fischer Esterification Mechanism and Kinetics. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link][2][3][4]

-

Athabasca University. Experiment 10: Fischer Esterification vs Acid Chloride Methods. Available at: [Link]

-

Kumar, A., et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst.[4][5] RSC Advances, 2023. Available at: [Link]

-

Stack Exchange (Chemistry). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. Available at: [Link]

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability & Degradation of Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate

[1]

Status: Operational Current Guide Version: 2.4 (2025) Compound ID: MDB-4C (Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate)[1]

Welcome to the MDB-4C Technical Hub

As your Senior Application Scientist, I have curated this guide to address the specific stability challenges associated with Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate .

While this scaffold is a robust building block in medicinal chemistry (often serving as a precursor for kinase inhibitors or agrochemicals), it possesses distinct vulnerabilities.[1] This guide moves beyond generic advice, focusing on the interplay between the labile ester moiety and the electron-withdrawing fluorinated ring .

Quick Diagnostic Dashboard

| Parameter | Stability Rating | Critical Risk Factor |

| Aqueous Stability (Neutral) | 🟡 Moderate | Slow hydrolysis over time (days).[1] |

| Aqueous Stability (Basic) | 🔴 Low | Rapid saponification (minutes to hours).[1] |

| Oxidative Stability | 🟢 High | The difluoro group deactivates the ring against oxidation. |

| Photostability | 🟡 Moderate | Susceptible to Photo-Fries rearrangement under high UV.[1] |

| Thermal Stability | 🟢 High | Stable up to ~150°C (neat); sensitive in solution.[1] |

Module 1: Hydrolytic Degradation (The Primary Pathway)

User Question: "I'm seeing a new peak at RRT 0.65 in my HPLC after leaving the sample in ammonium bicarbonate buffer overnight. Is my compound decomposing?"

Scientist Response: Yes. You are observing the classic Ester Hydrolysis pathway.[1]

The Mechanism: The methyl ester at position 4 is the "soft target" of this molecule. The 2,2-difluoro-1,3-benzodioxole ring is strongly electron-withdrawing (due to the two fluorine atoms and the oxygen heteroatoms).[1] This pulls electron density away from the aromatic ring and, by extension, the carbonyl carbon of the ester.

-

Consequence: The carbonyl carbon becomes more electrophilic than in a standard methyl benzoate, making it highly susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions (saponification).[1]

The Pathway:

-

Parent (MDB-4C): Lipophilic, late retention time.[1]

-

Intermediate: Tetrahedral intermediate (transient).

-

Degradant (Acid): 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid.[1] This is more polar and will elute earlier (RRT < 1.0) in Reverse Phase HPLC.

Visualizing the Pathway

Caption: Figure 1. The dominant degradation pathway of MDB-4C.[1] The electron-deficient ring accelerates the conversion of the ester to the carboxylic acid, particularly in basic media.

Module 2: Scaffold Integrity (Ring Stability)

User Question: "I am using harsh oxidative conditions. Will the 2,2-difluoro-1,3-benzodioxole ring open up?"

Scientist Response: It is highly unlikely under standard laboratory conditions.[1]

The Causality: Users often fear the dioxolane ring will open (like a standard methylenedioxy group might). However, the gem-difluoro substitution provides exceptional stability due to:

-

C-F Bond Strength: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[1]

-

Anomeric Effect: The fluorine atoms stabilize the adjacent oxygen lone pairs, preventing the ring from opening easily.

Troubleshooting Protocol: If you suspect ring degradation (e.g., loss of 2F mass in MS), it is likely not chemical degradation but rather in-source fragmentation in your Mass Spectrometer.[1]

-

Check: Lower your fragmentor voltage.

-

Verify: If the peak remains, you may be generating a catechol derivative (extremely rare without enzymatic catalysis).[1]

Module 3: Analytical Troubleshooting & FAQs

Q1: My LC-MS spectrum shows an [M-14] peak. Is this a degradant?

Answer: No, this is likely a misinterpretation.

-

Scenario: You expect M+H (217 m/z) but see 203 m/z.

-

Explanation: Hydrolysis converts Methyl (-CH3, mass 15) to Acid (-H, mass 1).[1] The net loss is 14 amu.[1]

-

Confirmation: Check the retention time. If the 203 m/z peak elutes earlier than the parent, it is the Carboxylic Acid degradant . If it co-elutes, it is a fragment.[1]

Q2: The degradant peak is tailing significantly. Why?

Answer: The degradant is a carboxylic acid.[1]

-

Cause: The free acid moiety interacts with residual silanols on your C18 column.[1]

-

Fix: Add 0.1% Formic Acid or TFA to your mobile phase to suppress ionization and sharpen the peak.[1]

Q3: Can I store this compound in DMSO?

Answer: Yes, but with a caveat.

Module 4: Validated Forced Degradation Protocol

To validate your analytical method, perform this stress test. This protocol is designed to generate ~10-20% degradation, compliant with ICH Q1A/Q1B standards.[1]

Workflow Diagram

Caption: Figure 2. Decision tree for forced degradation. Note the mild conditions for Base stress due to high ester lability.

Step-by-Step Methodology

1. Acid Hydrolysis (Protonation of Carbonyl):

-

Step: Mix 1 mL of Stock Solution with 1 mL of 0.1 N HCl.

-

Condition: Heat at 60°C for 2 hours.

-

Expectation: ~5-10% conversion to Carboxylic Acid.[1]

-

Note: The difluoro ring will remain intact.[1]

2. Base Hydrolysis (Saponification):

-

Step: Mix 1 mL of Stock Solution with 1 mL of 0.1 N NaOH.

-

Condition: Room Temperature for 15 minutes.

-

Warning: Do not heat.[1] The electron-withdrawing fluorines make this ester hyper-reactive to base.[1] Heating will cause 100% degradation instantly.[1]

-

Expectation: Major conversion to Carboxylic Acid.[1]

3. Oxidative Stress:

-

Step: Mix 1 mL Stock with 1 mL 3% H2O2.

-

Condition: Room Temperature for 4 hours.

-

Expectation: Minimal degradation. The scaffold is oxidation-resistant.[1]

References

-

PubChem Compound Summary. (2025). 2,2-Difluoro-1,3-benzodioxole. National Center for Biotechnology Information.[1] Link[1]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

-

Blessy, M., et al. (2014).[1] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Contextualizes forced degradation protocols for esters). Link

-

Sigma-Aldrich Technical Data. (2025). 2,2-Difluoro-1,3-benzodioxole derivatives properties. Link

Technical Support Center: Purification of Fluorinated Esters

Welcome to the technical support center for the purification of fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable compounds. The introduction of fluorine can dramatically alter a molecule's physical and chemical properties, often leading to unexpected behavior during purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your fluorinated esters.

The Impact of Fluorine on Ester Purification

The high electronegativity of fluorine and the strength of the carbon-fluorine bond introduce several challenges not typically encountered with their non-fluorinated analogs.[1] Fluorination can significantly alter a compound's polarity, boiling point, and susceptibility to hydrolysis, necessitating specialized purification strategies. Understanding these fundamental principles is the first step toward successful purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of fluorinated esters, providing causal explanations and actionable solutions.

Issue 1: Co-elution of Product and Impurities during Column Chromatography

Symptom: Your fluorinated ester co-elutes with starting materials (e.g., alcohol or carboxylic acid) or other byproducts on a standard silica or C18 column.

Causality: The introduction of fluorine can make the polarity of your ester unexpectedly similar to that of the impurities. Standard reversed-phase chromatography (C8 or C18) may not provide sufficient selectivity for these separations.[2][3]

Troubleshooting Steps:

-

Modify the Mobile Phase:

-

Introduce a Fluorinated Eluent: Pairing a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE), can enhance the separation of fluorinated compounds.[3] The interaction between the fluorinated analytes and the fluorinated solvent can improve resolution.

-

Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency for fluorinated amphiphiles.[3]

-

-

Change the Stationary Phase:

-

Fluorinated Stationary Phases: Employing a column with a fluorinated stationary phase (e.g., perfluoroalkyl or pentafluorophenyl) can provide alternative selectivity based on interactions other than just hydrophobicity, such as dipole-dipole interactions and steric recognition.[2]

-

Experimental Protocol: Enhanced Separation using a Fluorinated Eluent

-

Column: Standard C8 or C18 reversed-phase column.

-

Initial Mobile Phase: Acetonitrile/Water or Methanol/Water gradient.

-

Modified Mobile Phase: Prepare a mobile phase containing a small percentage of 2,2,2-trifluoroethanol (TFE). A good starting point is a 5-10% TFE in your aqueous or organic solvent.

-

Gradient: Run a gradient from a lower to a higher concentration of the organic solvent containing TFE.

-

Temperature: If separation is still not optimal, increase the column temperature in increments of 5 °C (e.g., from 25 °C to 45 °C).[3]

Issue 2: Product Decomposition during Distillation

Symptom: You observe low recovery or the presence of degradation products after distilling your fluorinated ester.

Causality:

-

Thermal Instability: While the C-F bond is strong, the presence of fluorine can activate adjacent functional groups, making the ester susceptible to decomposition at elevated temperatures.

-

Hydrolysis: Trace amounts of water or acid/base in the crude product can lead to hydrolysis during heating. Fluorinated esters can exhibit increased susceptibility to hydrolysis.[4]

-

Side Reactions: The presence of certain impurities can catalyze decomposition or side reactions at high temperatures.

Troubleshooting Steps:

-

Reduce Distillation Temperature:

-

Vacuum Distillation: Whenever possible, perform the distillation under reduced pressure to lower the boiling point of your compound.

-

-

Pre-distillation Workup:

-

Washing: Wash the crude product with a dilute solution of sodium carbonate or sodium bicarbonate to remove any acidic impurities.[5][6] Follow with a water wash and then a brine wash to remove excess water.

-

Drying: Thoroughly dry the organic phase with an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

-

-

Consider Alternative Purification Methods: If thermal decomposition is unavoidable, consider non-thermal purification methods like column chromatography or crystallization.

Workflow for Minimizing Thermal Decomposition during Distillation

Caption: Pre-distillation purification workflow.

Issue 3: Difficulty Removing Acidic Impurities

Symptom: Residual starting carboxylic acid or acidic byproducts remain in your purified ester, as confirmed by NMR or LC-MS.

Causality: Fluorination can increase the acidity of nearby protons, potentially leading to incomplete neutralization with weak bases or the formation of stable emulsions during aqueous workup.

Troubleshooting Steps:

-

Optimize the Base Wash:

-

Use a slightly stronger, yet non-nucleophilic, base for washing, such as a dilute solution of sodium carbonate.[5] Avoid strong bases like NaOH if your ester is base-sensitive.

-

-

Liquid-Liquid Extraction:

-

Perform multiple extractions with a dilute basic solution to ensure complete removal of acidic impurities.

-

-

Solid-Phase Extraction (SPE):

-

Use a basic SPE cartridge (e.g., amine-functionalized silica) to selectively retain acidic impurities while allowing your ester to pass through.

-

Experimental Protocol: Removal of Acidic Impurities using a Base Wash

-

Dissolve the crude fluorinated ester in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate. If an emulsion forms, let it stand or add a small amount of brine to help break it.

-

Drain the aqueous layer.

-

Repeat the wash with sodium bicarbonate solution (steps 3-6) one or two more times.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Can I use standard distillation techniques for my fluorinated ester?

A1: While standard distillation can be used, you must consider the potential for azeotrope formation.[7][8] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. If your fluorinated ester forms an azeotrope with a solvent or impurity, it cannot be separated by simple distillation. In such cases, azeotropic distillation, which involves adding an entrainer to form a new, lower-boiling azeotrope, may be necessary.[7][9] Fractional distillation under vacuum is also a good option to separate components with close boiling points while minimizing thermal stress on the molecule.[5]

Q2: My fluorinated ester seems to be hydrolyzing during workup. How can I prevent this?

A2: The susceptibility of esters to hydrolysis can be significantly influenced by the presence and position of fluorine atoms.[4] Fluorine's electron-withdrawing nature can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water.[10][11] To minimize hydrolysis:

-

Avoid prolonged exposure to strong acids or bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and work quickly.

-

Keep the temperature low during the workup.

-

Ensure all solvents are dry if performing reactions or purifications under anhydrous conditions.

Q3: What are the best chromatographic methods for separating fluorinated esters?

A3: The optimal chromatographic method depends on the specific properties of your compound and the impurities.

-

Reversed-Phase HPLC: This is a common starting point. As mentioned in the troubleshooting guide, using a C8 or C18 column with a fluorinated eluent can be very effective.[3][12]

-

Fluorinated Phase Chromatography: Columns with a fluorinated stationary phase can offer unique selectivity for fluorinated molecules.[2][13]

-

Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution and faster separations for fluorinated compounds compared to HPLC.

Quantitative Data Summary: Impact of Fluorination on Ester Hydrolysis

The following table summarizes the effect of the number of fluorine atoms on the hydrolysis rate of N-acetylproline ethyl esters at pH 11.

| Compound | Number of Fluorine Atoms | Hydrolysis Half-life (minutes) |

| Monofluoroethyl ester | 1 | ~180 |

| Difluoroethyl ester | 2 | ~50 |

| Trifluoroethyl ester | 3 | 6.4 ± 1.7 |

Data adapted from reference[4]. This data clearly demonstrates that increasing the number of fluorine atoms on the ethyl group significantly accelerates the rate of hydrolysis.[4]

Logical Relationship: Choosing a Purification Strategy

Caption: Decision tree for purification strategy.

References

-

GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

-

General procedures for the purification of Esters. Chempedia - LookChem. [Link]

-

Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]

-

Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]

-

METHODS OF PURIFYING EXTRACTION PHOSPHORIC ACID. Web of Journals. [Link]

-

18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]

-

Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

-

Sarin. Wikipedia. [Link]

-

More Than Just Water. Shivam Gusain - Substack. [Link]

-

Purification of Fluorine by Distillation. SciSpace. [Link]

-

Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. ACS Omega - ACS Publications. [Link]

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH. [Link]

-

Azeotropic distillation. Wikipedia. [Link]

- US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

-

Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

-

A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances. ResearchGate. [Link]

-

pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology - ACS Publications. [Link]

-

AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. EPO. [Link]

-

Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

-

Are perfluoro esters and nitriles stable to hydrolysis?. ResearchGate. [Link]

-

Separation of unsaturated C18 fatty acids using perfluorinated‐micellar electrokinetic chromatography: I. Optimization and separation process. PMC - NIH. [Link]

-

Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]

- EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.

-

Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]

-

Azeotropic Distillation Process In Detail | Binary Separation Technique. Chemical Tweak. [Link]

-

How to Make an Ester for Flavour. YouTube. [Link]

-

Troubleshooting Guide. ResearchGate. [Link]

-

Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. MDPI. [Link]

-

Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages. YouTube. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

-

Ester Synthesis by Azeotropic Distillation. Brandon University. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 8. chemicaltweak.com [chemicaltweak.com]

- 9. brandonu.ca [brandonu.ca]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

Optimizing reaction conditions for 2,2-difluoro-1,3-benzodioxole synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: DFBD-OPT-2024

Introduction

Welcome to the technical support hub for 2,2-difluoro-1,3-benzodioxole (DFBD) synthesis. DFBD is a critical bioisostere for carbonyl groups and a lipophilicity modulator in drug discovery.

This guide addresses the two primary synthetic routes encountered in modern laboratories:

-

The Difluorocarbene Route (Lab Scale): Ideal for medicinal chemistry (<100g), utilizing Sodium Chlorodifluoroacetate (SCDA).

-

The Halex Route (Process Scale): Ideal for kilogram-scale production, utilizing 2,2-dichloro-1,3-benzodioxole and fluorinating agents.

Module 1: The Difluorocarbene Route (SCDA Method)

Recommended for: Medicinal Chemistry, Early-Phase Discovery

The Mechanism

The reaction relies on the in situ generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate (SCDA). The carbene is highly electrophilic and moisture-sensitive.

Caption: Mechanism of DFBD synthesis via SCDA decarboxylation and carbene insertion.

Standard Operating Procedure (SOP)

Reagents: Catechol (1.0 eq), SCDA (2.5 eq), K₂CO₃ (3.0 eq). Solvent: Anhydrous DMF or DMAc (0.5 M).

-

Drying: Flame-dry the reaction flask and cool under Argon.

-

Base Activation: Charge Catechol and K₂CO₃ into DMF. Stir at 60°C for 30 mins to ensure deprotonation.

-

Reagent Addition: Add SCDA (Sodium Chlorodifluoroacetate) as a solid.

-